REACTION_CXSMILES
|
C([O:5][C:6]1[CH:13]=[CH:12][C:9]([CH:10]=[CH2:11])=[CH:8][CH:7]=1)(C)(C)C.N(C(C)(C)C#N)=NC(C)(C)C#N.S(=O)(=O)(O)O.C(OCC)(=O)C>COCC(O)C>[CH:11]#[C:10][C:9]1[CH:12]=[CH:13][C:6]([OH:5])=[CH:7][CH:8]=1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
88 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC1=CC=C(C=C)C=C1
|
Name
|
|
Quantity
|
80 g
|
Type
|
solvent
|
Smiles
|
COCC(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
after which they were subjected to polymerization for 10 hours under a nitrogen atmosphere while the reaction temperature
|
Duration
|
10 h
|
Type
|
CUSTOM
|
Details
|
was kept at 80° C
|
Type
|
CUSTOM
|
Details
|
After the polymerization
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was subjected to hydrolysis at 80° C. for 8 hours
|
Duration
|
8 h
|
Type
|
WASH
|
Details
|
the resulting mixture was washed with water
|
Type
|
ADDITION
|
Details
|
The resulting resin solution was dropped into a large amount of water
|
Type
|
CUSTOM
|
Details
|
The resin was recovered
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum drier
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |